![molecular formula C49H78N6O10 B13386838 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

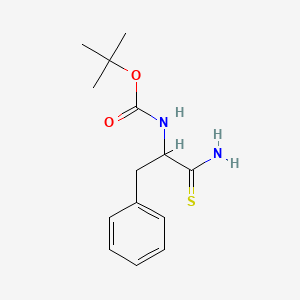

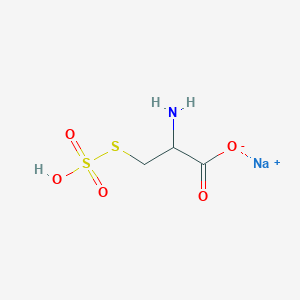

Monomethyl auristatin E (Mc-MMAE) is a synthetic antineoplastic agent derived from peptides found in marine shell-less mollusks called dolastatins. It is a potent inhibitor of cell division and is primarily used in the development of antibody-drug conjugates for targeted cancer therapy . Due to its high toxicity, Mc-MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies to direct it specifically to cancer cells .

Vorbereitungsmethoden

The synthesis of Mc-MMAE involves several steps, including the partial reduction of intrachain disulfides of the antibody and subsequent conjugation to the payload Mc-MMAE through a cleavable linker . The process typically involves the use of reagents such as tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . Industrial production methods focus on optimizing the yield and quality of the antibody-drug conjugate through controlled reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Mc-MMAE undergoes various chemical reactions, including reduction, conjugation, and cleavage. The reduction reaction involves the addition of tris-(2-carboxyethyl)-phosphine hydrochloride to the antibody, followed by the conjugation of Mc-MMAE using a cleavable linker . Common reagents used in these reactions include tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . The major products formed from these reactions are the antibody-drug conjugates, which exhibit enhanced antitumor activity .

Wissenschaftliche Forschungsanwendungen

Mc-MMAE is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. It has shown significant promise in treating various types of cancer, including breast cancer, by targeting specific cancer cells and minimizing damage to healthy cells . Additionally, Mc-MMAE is used in the development of tumor-specific prodrug nanoparticles for safe and effective chemotherapy . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study and develop targeted therapies for various diseases .

Wirkmechanismus

Mc-MMAE exerts its effects by inhibiting cell division through the blockage of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell, thus activating the antimitotic mechanism . This targeted delivery mechanism ensures that Mc-MMAE specifically affects cancer cells while minimizing toxicity to healthy cells .

Vergleich Mit ähnlichen Verbindungen

Mc-MMAE is often compared with other similar compounds used in antibody-drug conjugates, such as maytansinoid-based compounds . While both types of compounds are used for targeted cancer therapy, Mc-MMAE-based conjugates tend to exhibit higher hydrophobicity and stability . Other similar compounds include monomethyl auristatin F and monomethyl auristatin D, which also inhibit tubulin polymerization but differ in their chemical structures and pharmacokinetic profiles . The unique properties of Mc-MMAE, such as its potent antimitotic activity and targeted delivery mechanism, make it a valuable compound in the development of cancer therapies .

Eigenschaften

Molekularformel |

C49H78N6O10 |

|---|---|

Molekulargewicht |

911.2 g/mol |

IUPAC-Name |

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

InChI |

InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62) |

InChI-Schlüssel |

UGJOTJHSQWBROP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)

![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)

![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)

![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)

![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)